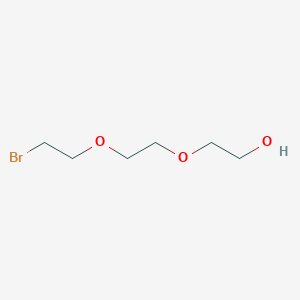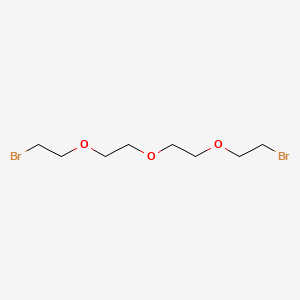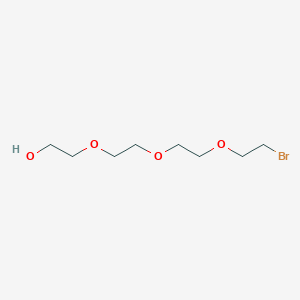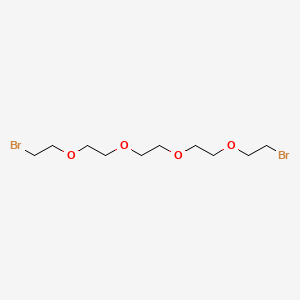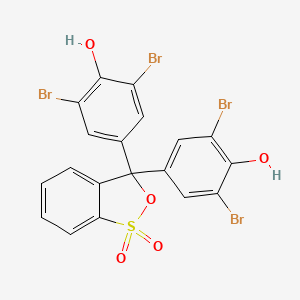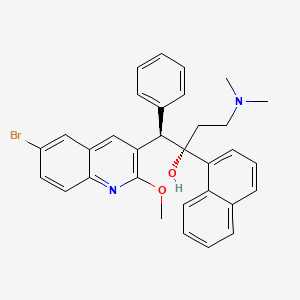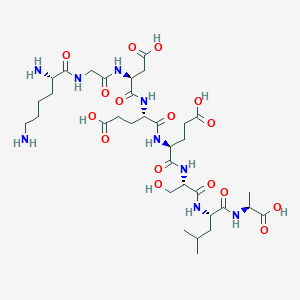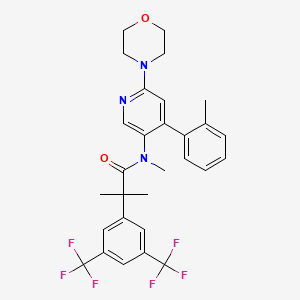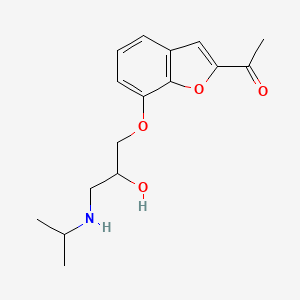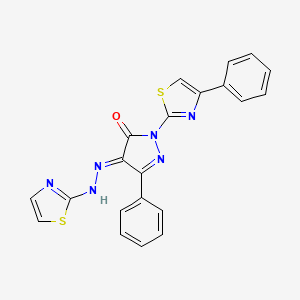
BTSA1
Übersicht
Beschreibung
BTSA1 is a pharmacologically optimized BAX activator that binds with high affinity and specificity to the N-terminal activation site and induces conformational changes to BAX leading to BAX-mediated apoptosis. It effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells.
Wissenschaftliche Forschungsanwendungen
Akute Myeloische Leukämie (AML) Behandlung
BTSA1 wurde als potenter Aktivator des pro-apoptotischen Proteins BAX identifiziert. In Studien hat this compound Wirksamkeit bei der Induktion von Apoptose in AML-Zelllinien und Patientenproben gezeigt, wobei selektiv der Zelltod in Krebszellen gefördert wird, während gesunde Zellen verschont bleiben . Dieser gezielte Ansatz zur Krebsbehandlung stellt einen bedeutenden Fortschritt im Bereich der Onkologie dar und bietet eine vielversprechende therapeutische Strategie für AML.
Apoptosemechanismusforschung
Die Interaktion von this compound mit BAX bietet Forschern ein wertvolles Werkzeug zur Untersuchung der Mechanismen der Apoptose. Durch die direkte Aktivierung von BAX kann this compound dazu beitragen, die Signalwege und regulatorischen Mechanismen aufzuklären, die den Zelltod kontrollieren, was entscheidend ist, um zu verstehen, wie Zellen die Homöostase aufrechterhalten und wie eine Dysregulation zu Krankheiten führen kann .
Studien zur Arzneimittelresistenz
Die Fähigkeit von this compound, die Apoptose-Resistenz in Leukämiezellen zu überwinden, unterstreicht seinen potenziellen Einsatz bei der Untersuchung von Arzneimittelresistenz. Forscher können this compound verwenden, um zu untersuchen, wie Krebszellen den Tod vermeiden und eine Resistenz gegen bestehende Therapien entwickeln, wodurch der Weg für die Entwicklung neuer Medikamente geebnet wird, die diese Resistenzmechanismen umgehen oder ihnen entgegenwirken können .
Anwendungen der Click-Chemie
This compound wurde für seine Rolle in der Click-Chemie anerkannt, wo es als Reagenz für die ortsspezifische Modifikation von schwefelhaltigen Chemikalien verwendet werden kann. Diese Anwendung ist besonders relevant für die Entdeckung von Anti-COVID-19-Medikamenten und für die bioorthogonale Markierung in der HER2-Fluoreszenzbildgebungsanalyse .
Modulation von Protein-Protein-Wechselwirkungen
Die spezifische Bindung von this compound an die BAX-Trigger-Stelle macht es zu einem nützlichen Mittel zur Modulation von Protein-Protein-Wechselwirkungen. Diese Anwendung ist wichtig, um die komplexen Netzwerke von Protein-Wechselwirkungen in Zellen zu verstehen und kann zur Entwicklung neuer therapeutischer Strategien führen, die auf diese Wechselwirkungen abzielen .
Synthese von Chemikalienbibliotheken
Die Eigenschaften von this compound ermöglichen es, es beim modularen Aufbau von Indol-C3-Selenid-Bibliotheken zu verwenden, sowohl parallel (1.066 Beispiele) als auch DNA-kodiert (261 Beispiele). Solche Bibliotheken sind wertvolle Ressourcen für das Screening potenzieller Medikamentenkandidaten und die Erweiterung des chemischen Raums von organischen Selenspezies .
Erkundung der strukturellen Vielfalt
Die Untersuchung von organischen Selenspezies wie this compound trägt zur Erforschung der strukturellen Vielfalt bei, einem zentralen Bestreben in der Grundlagenforschung. Das Verständnis der vielfältigen Strukturen dieser Spezies kann mächtige potenzielle Anwendungen in verschiedenen Bereichen der Chemie und Biologie erschließen .
Entwicklung von Krebstherapeutika
Über AML hinaus können die Prinzipien, die durch die Aktivierung von BAX durch this compound aufgezeigt werden, auf die Entwicklung von Therapeutika für andere Krebsarten angewendet werden. Durch das Verständnis der Empfindlichkeit verschiedener Krebszellen gegenüber der BAX-Aktivierung können Forscher Behandlungen so anpassen, dass die Apoptose in einer breiteren Palette von Krebsarten effektiv induziert wird .
Wirkmechanismus
BTSA1, also known as (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one, is a potent and selective activator of BAX . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary target of this compound is the BCL-2 family protein BAX . BAX is a pro-apoptotic protein that plays a central role in the process of apoptosis . Overexpression of anti-apoptotic BCL-2 proteins can suppress BAX and its activators, contributing to tumor development and resistance to therapy .
Mode of Action
This compound binds with high affinity and specificity to the N-terminal activation site of BAX . This binding induces conformational changes to BAX, transforming inactive cytosolic BAX to its active oligomeric form . This transformation triggers the activation of BAX, leading to mitochondrial membrane permeabilization .
Biochemical Pathways
The activation of BAX by this compound affects the apoptosis pathway . Once activated, BAX molecules home in on and punch lethal holes in mitochondria, the parts of cells that produce energy . This leads to the release of cytochrome c and the activation of the caspase cascade of apoptosis .
Pharmacokinetics
This compound exhibits excellent pharmacokinetics . It is orally bioavailable and has a substantial half-life in plasma . These properties contribute to the bioavailability of this compound and its ability to reach therapeutically effective doses .
Result of Action
This compound-induced BAX activation effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells . It potently suppresses human acute myeloid leukemia (AML) xenografts and increases host survival without toxicity .
Action Environment
The efficacy of this compound is regulated by the availability of anti-apoptotic BCL-2 proteins to inhibit activated BAX . Therefore, higher levels of cytosolic BAX monomer correlate with higher efficacy of BAX-mediated mitochondrial dysfunction . In addition, this compound shows improved stability compared to this compound in vitro .
Eigenschaften
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




